molecular formula C23H20N2O2 B2760674 1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 899782-01-5

1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2760674
CAS No.: 899782-01-5
M. Wt: 356.425
InChI Key: WWRMEDNXQXXOSY-UHFFFAOYSA-N
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Description

“1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C23H20N2O2. It is a type of quinazoline-2,4-dione, a class of compounds known to exhibit important biological activities .


Chemical Reactions Analysis

The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .


Physical and Chemical Properties Analysis

“this compound” is a white solid with a melting point of 241.8-242.9 °C . Its 1H-NMR and 13C-NMR data are also provided .

Scientific Research Applications

Heterocyclic Compounds and Their Importance

Heterocyclic compounds like quinazolines are pivotal in organic chemistry due to their diverse applications across various fields, including dyes, pharmaceuticals, and antibiotics. Quinoxalines, similar in structure to quinazolines, have been extensively studied for their antitumoral properties and applications as catalyst ligands. They are synthesized through condensation reactions involving ortho-diamines and diketones, showcasing the chemical versatility and potential of such compounds in scientific research (Aastha Pareek and Dharma Kishor, 2015).

Optoelectronic Applications

Quinazoline derivatives are recognized for their broad spectrum of biological activities. Notably, they have been applied in the synthesis and development of optoelectronic materials due to their luminescent properties. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the compound's versatility beyond pharmaceutical applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

CO2 Conversion into Value-added Chemicals

The unique properties of ionic liquids (ILs) have facilitated their use as solvents and catalysts for CO2 capture and conversion into value-added chemicals, such as quinazoline-2,4(1H,3H)-diones. This research highlights the role of ILs in addressing environmental concerns through CO2 conversion, emphasizing the significance of quinazoline derivatives in sustainable chemistry and green technology applications (Ruina Zhang et al., 2023).

Mechanism of Action

The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes . This suggests that “1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” and similar compounds may act as inhibitors of the enzymes α-amylase and/or α-glucosidase .

Properties

IUPAC Name

3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24(23(25)27)15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRMEDNXQXXOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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